molecular formula C12H18O3 B2934969 Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate CAS No. 2229205-37-0

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate

Cat. No. B2934969
CAS RN: 2229205-37-0
M. Wt: 210.273
InChI Key: XQVIIKGLYYYUCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is a chemical compound with the CAS Number: 2229205-37-0 . It has a molecular weight of 210.27 . The IUPAC name for this compound is tert-butyl 3-(prop-2-yn-1-yl)tetrahydrofuran-3-carboxylate .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is 1S/C12H18O3/c1-5-6-12(7-8-14-9-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, sharing structural features with tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate, serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring through reactions with aromatic amines, alcohols, and through oxygenation, halogenation, among others (Hannelore Jasch et al., 2012).

Fluorinated Analogues and Protecting Groups

A study on the fluorous derivatives of tert-butyl alcohol, similar in reactivity to tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate, showed their effectiveness as reagents for protecting carboxylic acids in fluorous synthesis. These derivatives help immobilize medium-size nonpolar carboxylic acids in a fluorous phase, illustrating the compound's utility in phase-specific synthesis (J. Pardo et al., 2001).

Metal-Free Alkoxycarbonylation

The compound has been implicated in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This protocol demonstrates the compound's role in the synthesis of quinoxaline-3-carboxylates and analogues, essential motifs in bioactive natural products and synthetic drugs, under mild conditions (Long-Yong Xie et al., 2019).

Chiral Auxiliary Applications

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate, was used as a chiral auxiliary and a chiral Aib (α-aminoisobutyric acid) building block in dipeptide synthesis. This illustrates the compound's utility in stereoselective organic synthesis, enabling the preparation of enantiomerically pure compounds (A. Studer et al., 1995).

properties

IUPAC Name

tert-butyl 3-prop-2-ynyloxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-5-6-12(7-8-14-9-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVIIKGLYYYUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate

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